(Hexahydrofuro[2,3-b]furan-3-yl)methanamine
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Overview
Description
(Hexahydrofuro[2,3-b]furan-3-yl)methanamine is an organic compound with the molecular formula C7H13NO2 It is a bicyclic amine that features a hexahydrofurofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydrofuro[2,3-b]furan-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a stereoselective synthesis method involves the use of methanol and methanesulfonic acid as reagents, followed by purification through flash chromatography . Another method involves a four-step synthesis from readily available starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Hexahydrofuro[2,3-b]furan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
(Hexahydrofuro[2,3-b]furan-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (Hexahydrofuro[2,3-b]furan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Hexahydrofuro[3,2-b]furan-2-yl)methanamine: This compound has a similar structure but differs in the position of the furan ring.
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl glycolate: This compound is a structural derivative with a glycolate group instead of an amine.
Uniqueness
(Hexahydrofuro[2,3-b]furan-3-yl)methanamine is unique due to its specific ring structure and the presence of an amine group. This combination of features makes it distinct from other similar compounds and provides unique properties that can be leveraged in various applications.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-3-5-4-10-7-6(5)1-2-9-7/h5-7H,1-4,8H2 |
InChI Key |
WNQATYYFSIBBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(CO2)CN |
Origin of Product |
United States |
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